MK-0354

Description

Properties

IUPAC Name |

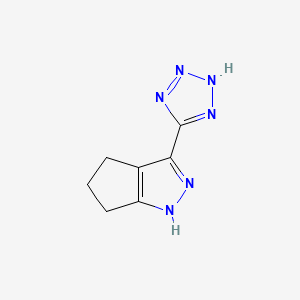

3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6/c1-2-4-5(3-1)8-9-6(4)7-10-12-13-11-7/h1-3H2,(H,8,9)(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQYSJKGRPGMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NN=C2C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851776-28-8 | |

| Record name | MK-0354 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851776288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0354 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05939 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2005 AD | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MK-0354 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U62D8JYIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MK-0354: A Technical Overview of a GPR109A Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0354 is a synthetic, small molecule that acts as a partial agonist for the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor. Its chemical designation is 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole.[1][2] Developed as a potential therapeutic agent for dyslipidemia, this compound was investigated for its ability to modulate lipid profiles with a reduced flushing effect compared to niacin. This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, and relevant clinical and preclinical data.

Chemical Structure

The chemical structure of this compound is 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole.

Molecular Formula: C₇H₈N₆

Chemical Structure Visualization:

Caption: 2D Chemical Structure of this compound.

Mechanism of Action & Signaling Pathway

This compound functions as a partial agonist of the GPR109A receptor, a Gi protein-coupled receptor.[1] Upon binding, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This mechanism is believed to mediate the antilipolytic effects observed with GPR109A agonists. The partial agonism of this compound is characterized by its ability to elicit a submaximal response compared to the full agonist, niacin.

The signaling pathway of GPR109A activation is multifaceted. In adipocytes, the primary pathway involves the Gi-mediated inhibition of adenylyl cyclase. However, in other cell types, such as keratinocytes and immune cells, GPR109A activation can also lead to the recruitment of β-arrestins, which can trigger alternative signaling pathways independent of G protein coupling.[4] These alternative pathways are associated with the release of prostaglandins, such as PGD₂, which are responsible for the cutaneous flushing side effect of niacin.

Caption: GPR109A Signaling Pathway Activated by this compound.

Quantitative Data

A Phase II clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with dyslipidemia. The following table summarizes the key lipid-modifying effects observed after 4 weeks of treatment with 2.5 g of this compound once daily.

| Parameter | Placebo-Adjusted Percent Change | 95% Confidence Interval |

| High-Density Lipoprotein Cholesterol (HDL-c) | 0.4% | -5.2% to 6.0% |

| Low-Density Lipoprotein Cholesterol (LDL-c) | -9.8% | -16.8% to -2.7% |

| Triglycerides | -5.8% | -22.6% to 11.9% |

While this compound demonstrated a reduction in free fatty acids, the effects on HDL-c, LDL-c, and triglycerides were not considered clinically meaningful.

Experimental Protocols

In Vitro cAMP Assay

The following is a general protocol for assessing the effect of this compound on cAMP levels in a cell-based assay. Specific cell lines expressing GPR109A, such as CHO-K1 or HEK293 cells, are typically used.

Methodology:

-

Cell Plating: Plate GPR109A-expressing cells in a 96-well plate at a density of 10,000 to 20,000 cells per well and incubate overnight.

-

Cell Washing: Gently wash the cells twice with a phosphate-buffered saline (PBS) solution.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a positive control (e.g., niacin) and a negative control (vehicle).

-

Forskolin Stimulation: Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC₅₀ value.

Phase II Clinical Trial (NCT00482108) Methodology

The clinical trial was a randomized, placebo-controlled, double-blind study to evaluate the efficacy and safety of this compound in patients with dyslipidemia.

Key Methodological Aspects:

-

Participants: The study enrolled 66 patients with dyslipidemia.

-

Inclusion Criteria:

-

Age between 18 and 75 years.

-

History of taking statin or other lipid-modifying therapy in the last 6-8 weeks.

-

Lipid lab values outside the specified range in the protocol.

-

-

Exclusion Criteria:

-

Pregnancy or nursing.

-

Use of hormonal birth control.

-

Poorly controlled or newly diagnosed diabetes.

-

Thyroid disease.

-

History of hemorrhagic stroke or peptic ulcer disease.

-

Active gout.

-

Cancer (except for successfully treated skin cancer).

-

HIV positive status.

-

History of drug or alcohol abuse.

-

-

Intervention: Patients received either 2.5 g of this compound or a placebo once daily for 4 weeks.

-

Primary Outcome Measures: The primary endpoints were the percent changes from baseline in HDL-c, LDL-c, and triglycerides.

Synthesis

The synthesis of 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (this compound) can be achieved through a multi-step process. A general synthetic strategy involves the construction of the tetrahydro-cyclopentapyrazole core followed by the formation of the tetrazole ring. One reported method utilizes an Ugi-Azide multicomponent reaction.

Caption: Generalized Synthetic Workflow for this compound.

Conclusion

This compound is a GPR109A partial agonist that was developed to provide the lipid-modifying benefits of niacin with a reduced incidence of flushing. While preclinical and early clinical studies demonstrated its ability to lower free fatty acids, it failed to produce clinically significant improvements in the overall lipid profile in a Phase II trial. The development of this compound highlights the complexities of targeting the GPR109A receptor and underscores the challenges in dissociating the therapeutic effects from the side effects of this class of drugs. Further research into the nuanced signaling pathways of GPR109A may yet yield novel therapeutic agents for dyslipidemia and other metabolic disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (this compound): a partial agonist of the nicotinic acid receptor, G-protein coupled receptor 109a, with antilipolytic but no vasodilatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

MK-0354 as a partial agonist of the nicotinic acid receptor

An In-Depth Technical Guide to MK-0354: A Partial Agonist of the Nicotinic Acid Receptor (GPR109A)

Introduction

This compound, chemically known as 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole, is a selective partial agonist for the G-protein coupled receptor 109A (GPR109A), the high-affinity receptor for nicotinic acid (niacin).[1] Developed as a potential treatment for dyslipidemia, this compound was designed to retain the beneficial antilipolytic effects of niacin while minimizing the common and often poorly tolerated side effect of cutaneous flushing.[1][2] While clinical trials ultimately showed a disconnect between its potent reduction of free fatty acids and long-term lipid profile improvements, the study of this compound has provided invaluable insights into the distinct signaling pathways downstream of GPR109A activation, effectively helping to decouple the receptor's therapeutic actions from its side effects.[2] This guide provides a comprehensive technical overview of this compound, including its pharmacological data, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Data Presentation

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies, including human clinical trials. The quantitative data from these studies are summarized below.

Table 1: In Vitro Receptor Activity

| Parameter | Species | Value | Reference |

| EC₅₀ | Human (hGPR109a) | 1.65 µM | |

| EC₅₀ | Mouse (mGPR109a) | 1.08 µM | |

| Kᵢ | Human (hGPR109a) | 505 nM | |

| GPR109b Activity | Not specified | No activation |

EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Kᵢ (Inhibition constant) indicates the binding affinity of a ligand to a receptor.

Table 2: Human Clinical Trial Data (Phase I & II)

| Parameter | This compound Dose | Effect | Reference |

| Free Fatty Acids (FFA) | 300 - 4000 mg (single dose) | Robust, dose-related reduction over 5 hours. | |

| Free Fatty Acids (FFA) | up to 3600 mg (7 days) | Sustained suppression similar to a single dose. | |

| High-Density Lipoprotein Cholesterol (HDL-C) | 2.5 g (4 weeks) | No clinically meaningful effect (0.4% change). | |

| Low-Density Lipoprotein Cholesterol (LDL-C) | 2.5 g (4 weeks) | No clinically meaningful effect (-9.8% change). | |

| Triglycerides (TG) | 2.5 g (4 weeks) | No clinically meaningful effect (-5.8% change). | |

| Cutaneous Flushing | Up to 4000 mg | Minimal to no flushing observed. |

Signaling Pathways

Activation of GPR109A by agonists initiates distinct downstream signaling cascades. As a partial and potentially biased agonist, this compound preferentially activates the anti-lipolytic pathway over the pathway responsible for flushing.

Anti-Lipolytic Pathway in Adipocytes

In adipocytes, GPR109A is coupled to an inhibitory G-protein (Gᵢ). Agonist binding, including by this compound, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA), leading to reduced phosphorylation and activation of hormone-sensitive lipase (HSL), the key enzyme responsible for breaking down triglycerides into free fatty acids (lipolysis). The net result is a decrease in the release of FFAs from adipose tissue into the bloodstream.

References

The Discovery and Development of MK-0354: A GPR109A Partial Agonist for Dyslipidemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MK-0354, chemically known as 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole, emerged from a drug discovery program aimed at identifying a potent agonist for the G-protein coupled receptor 109A (GPR109A), the receptor for nicotinic acid (niacin). The primary objective was to develop a compound that retained the beneficial anti-lipolytic effects of niacin, namely the reduction of plasma free fatty acids (FFAs), while circumventing its most common and dose-limiting side effect: cutaneous vasodilation, or flushing. Preclinical studies demonstrated that this compound was a partial agonist of GPR109A, effectively lowering FFA levels in mice without inducing the flushing response characteristic of full agonists like niacin. However, despite promising preclinical and early clinical data showing robust FFA reduction with minimal flushing in humans, this compound ultimately failed in Phase II clinical trials to produce clinically meaningful improvements in the broader lipid profile, including low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides. This outcome raised significant questions about the sufficiency of FFA suppression alone for achieving the full spectrum of niacin's lipid-modifying effects and the precise role of GPR109A signaling in lipid regulation. This guide provides a comprehensive overview of the discovery, development, and scientific findings related to this compound.

Introduction: The Niacin Challenge and the GPR109A Opportunity

Niacin (vitamin B3) has been a cornerstone in the management of dyslipidemia for decades, valued for its ability to favorably modulate a wide range of lipid parameters, including lowering LDL-C and triglycerides while raising HDL-C. However, its clinical utility is significantly hampered by a high incidence of cutaneous flushing, a prostaglandin D2 (PGD2)-mediated vasodilation effect that leads to poor patient compliance.

The discovery of GPR109A (also known as HM74A in humans and PUMA-G in mice) as the molecular target of niacin provided a new avenue for developing novel anti-dyslipidemic agents.[1] GPR109A is a Gi-coupled receptor highly expressed in adipocytes and immune cells. Activation of GPR109A in adipocytes inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent suppression of hormone-sensitive lipase activity. This, in turn, reduces the hydrolysis of triglycerides and the release of FFAs into the circulation. The prevailing hypothesis was that the reduction in FFA flux to the liver would decrease hepatic triglyceride synthesis and, consequently, the production of very-low-density lipoprotein (VLDL), the precursor to LDL.

The flushing effect of niacin is also mediated by GPR109A, but through a distinct pathway in Langerhans cells of the skin.[2] This cellular context-dependent signaling suggested the possibility of developing a "biased agonist" or a partial agonist that could selectively activate the anti-lipolytic pathway in adipocytes without triggering the flushing response in dermal immune cells. This was the scientific premise for the development of this compound.

Preclinical Discovery and Characterization of this compound

This compound was identified as a potent partial agonist of GPR109A.[2][3] Its discovery and initial characterization involved a series of in vitro and in vivo studies to assess its activity at the GPR109A receptor and its physiological effects on lipolysis and vasodilation.

In Vitro Receptor Activation Profile

The activity of this compound on the GPR109A receptor was characterized using in vitro assays, typically involving cell lines engineered to express the receptor. The key assay measures the inhibition of forskolin-stimulated cAMP production, a hallmark of Gi-coupled receptor activation.

In Vivo Anti-Lipolytic Activity

The primary therapeutic effect of GPR109A agonism is the reduction of plasma FFAs. This was evaluated in animal models, most commonly mice.

In Vivo Vasodilation Assessment

A critical aspect of the preclinical evaluation of this compound was its potential to induce flushing. This was assessed in animal models by observing ear reddening, a surrogate for cutaneous vasodilation.

Clinical Development of this compound

The promising preclinical profile of this compound, demonstrating potent anti-lipolytic activity with a significantly reduced flushing liability, prompted its advancement into clinical trials. The clinical development program for this compound included Phase I studies in healthy volunteers and a Phase II study in patients with dyslipidemia.[4]

Phase I Clinical Trials

Two Phase I studies were conducted in healthy male volunteers to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple doses of this compound.

Table 1: Summary of this compound Phase I Clinical Trial Design

| Study Design | Population | Dosage Range | Primary Endpoints |

| Single Ascending Dose | Healthy Men | 300 mg to 4000 mg | Safety, Tolerability, Pharmacokinetics, Plasma FFA reduction |

| Multiple Ascending Dose (7 days) | Healthy Men | Up to 3600 mg/day | Safety, Tolerability, Pharmacokinetics, Plasma FFA reduction |

The results of the Phase I studies demonstrated that this compound was well-tolerated and produced a robust, dose-dependent reduction in plasma FFAs over 5 hours. Notably, a single 300 mg dose of this compound produced a comparable reduction in FFAs to a 1 g dose of extended-release niacin. The suppression of FFAs was sustained over 7 days of daily dosing. Importantly, only modest flushing was observed, and only at high doses.

Phase II Clinical Trial

Following the successful Phase I studies, a Phase II clinical trial was initiated to evaluate the efficacy of this compound on the broader lipid profile in patients with dyslipidemia.

Table 2: Summary of this compound Phase II Clinical Trial Design and Results

| Parameter | Details |

| Study Design | Randomized, placebo-controlled |

| Population | 66 patients with dyslipidemia |

| Treatment | This compound 2.5 g once daily |

| Duration | 4 weeks |

| Primary Efficacy Endpoints | Change in HDL-C, LDL-C, and Triglycerides |

| Key Findings | - Minimal flushing observed. - No clinically meaningful effects on lipid parameters. |

Table 3: Placebo-Adjusted Percent Change in Lipid Parameters in the Phase II Study of this compound

| Lipid Parameter | Placebo-Adjusted Percent Change (95% Confidence Interval) |

| HDL-C | 0.4% (-5.2 to 6.0) |

| LDL-C | -9.8% (-16.8 to -2.7) |

| Triglycerides | -5.8% (-22.6 to 11.9) |

Despite the continued robust suppression of plasma FFAs, the Phase II study of this compound failed to demonstrate any clinically meaningful changes in HDL-C, LDL-C, or triglycerides compared to placebo. This unexpected outcome led to the discontinuation of the clinical development of this compound.

Signaling Pathways and Experimental Workflows

The development of this compound and the interpretation of its clinical results are deeply rooted in the understanding of GPR109A signaling pathways.

GPR109A Signaling in Adipocytes (Anti-Lipolytic Effect)

In adipocytes, the activation of GPR109A by an agonist like this compound leads to the inhibition of lipolysis. This is a Gi-mediated pathway.

Caption: GPR109A signaling in adipocytes leading to reduced lipolysis.

GPR109A Signaling in Langerhans Cells (Flushing Effect)

In contrast to adipocytes, GPR109A activation in Langerhans cells by a full agonist like niacin triggers a signaling cascade that results in the release of vasodilatory prostaglandins, causing flushing. This compound, as a partial agonist, fails to elicit this response.

Caption: Differential GPR109A signaling in Langerhans cells by niacin and this compound.

General Experimental Workflow for GPR109A Agonist Evaluation

The evaluation of a GPR109A agonist like this compound follows a structured workflow from in vitro characterization to in vivo and clinical assessment.

References

The Niacin Receptor Partial Agonist MK-0354: An In-Depth Analysis of its Effects on Plasma Free Fatty Acid Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of MK-0354, a niacin receptor partial agonist, on plasma free fatty acid (FFA) levels. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of the underlying mechanisms.

Executive Summary

This compound is a partial agonist of the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor. Clinical studies have demonstrated that this compound administration leads to a robust and dose-dependent reduction in plasma FFA levels. This effect is achieved with a significantly improved flushing profile compared to niacin, a full agonist of GPR109A. The primary mechanism of action involves the inhibition of adipocyte lipolysis. While effective at lowering FFA, clinical trials have shown that this reduction does not translate into clinically meaningful effects on other lipid parameters such as LDL-C, HDL-C, and triglycerides. This suggests that the suppression of plasma FFA alone may not be sufficient to replicate the broader lipid-modifying benefits of niacin.

Data Presentation

The following tables summarize the quantitative data from Phase I and Phase II clinical trials investigating the effect of this compound on plasma free fatty acid levels.

Table 1: Phase I Single-Dose Study in Healthy Male Volunteers - Dose-Dependent Reduction in Plasma FFA

| This compound Dose | Maximum Plasma Concentration (Cmax) of this compound | Time to Cmax (Tmax) | Area Under the Curve (AUC) of FFA Reduction | Maximum FFA Reduction (%) |

| 300 mg | Data not available | Data not available | Comparable to 1g ER-Niacin[1] | Data not available |

| Up to 4000 mg | Dose-dependent increase | Data not available | Robust dose-related reductions over 5 hours[1] | Data not available |

ER-Niacin: Extended-Release Niacin

Table 2: Phase I Multiple-Dose Study in Healthy Male Volunteers (7 days) - Sustained FFA Reduction

| This compound Dose | Trough Plasma Concentration of this compound | Fluctuation in FFA Levels | Overall FFA Suppression |

| Up to 3600 mg | Dose-dependent increase | Similar suppression to single dose[1] | Robust dose-related reductions[1] |

Table 3: Phase II Study in Dyslipidemic Patients (4 weeks) - Effect on Lipids

| Treatment (once daily) | Placebo-Adjusted Percent Change from Baseline (95% CI) | ||

| HDL-C | LDL-C | Triglycerides | |

| This compound 2.5 g | 0.4% (-5.2 to 6.0)[1] | -9.8% (-16.8 to -2.7) | -5.8% (-22.6 to 11.9) |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Phase I and II Clinical Trial Design

The evaluation of this compound's effect on plasma FFA was conducted through two Phase I studies and one Phase II study.

-

Phase I Studies:

-

Design: The studies assessed the pharmacokinetic and pharmacodynamic effects of both single and multiple doses of this compound.

-

Participants: Healthy male volunteers were enrolled.

-

Dosing:

-

Single doses ranged up to 4000 mg.

-

Multiple doses were administered for 7 days, with dosages up to 3600 mg.

-

-

-

Phase II Study:

-

Design: A study to assess the effects of this compound on the lipid profile of patients with dyslipidemia.

-

Participants: 66 dyslipidemic patients were enrolled.

-

Dosing: this compound was administered at a dose of 2.5 g once daily for 4 weeks.

-

Measurement of Plasma Free Fatty Acids

While the specific analytical method used in the this compound clinical trials is not detailed in the available literature, a standard and widely accepted methodology for the quantification of plasma FFA in clinical research involves the following steps:

-

Sample Collection and Handling:

-

Whole blood is collected from participants into tubes containing an anticoagulant (e.g., EDTA).

-

The blood samples are immediately placed on ice to minimize lipolysis.

-

Plasma is separated by centrifugation at low temperatures (e.g., 4°C) within a short timeframe of collection.

-

The resulting plasma is stored at -80°C until analysis.

-

-

FFA Extraction:

-

A liquid-liquid extraction method, such as the Dole method, is commonly employed. This involves the addition of an extraction mixture (e.g., chloroform-heptane-methanol) to the plasma sample to separate lipids from the aqueous phase.

-

-

Quantification:

-

The extracted FFAs are then quantified using one of several analytical techniques:

-

Titration: A classic method involving the titration of the fatty acid extract with a standardized base.

-

Enzymatic Colorimetric Assay: A high-throughput method where FFAs are converted to acyl-CoA, which then participates in a series of reactions leading to a colored product that can be measured spectrophotometrically.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method that involves derivatization of the fatty acids to their methyl esters (FAMEs) followed by separation and detection.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Another highly sensitive and specific method that allows for the direct analysis of underivatized FFAs.

-

-

Mandatory Visualization

Signaling Pathway of this compound in Adipocytes

References

Pharmacological Profile of MK-0354: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0354 is a partial agonist of the G-protein coupled receptor 109a (GPR109a), also known as the nicotinic acid (niacin) receptor. Developed as a potential treatment for dyslipidemia, this compound effectively reduces plasma free fatty acids (FFA) with a significantly improved side-effect profile compared to niacin, most notably a lack of significant cutaneous flushing. However, despite its potent effect on FFA levels, clinical studies have shown that this compound does not produce clinically meaningful changes in low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), or triglycerides. This finding has challenged the long-held hypothesis that the reduction of FFA is the primary mechanism behind niacin's beneficial effects on the lipid profile. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, available (though limited) quantitative data, and detailed experimental protocols for key assays.

Mechanism of Action

This compound exerts its pharmacological effects through the partial agonism of the GPR109a receptor. GPR109a is a Gi/o-coupled receptor primarily expressed in adipocytes and immune cells such as Langerhans cells in the skin.

Antilipolytic Effect

In adipocytes, activation of GPR109a by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels leads to the decreased activity of hormone-sensitive lipase, a key enzyme responsible for the hydrolysis of triglycerides into free fatty acids and glycerol. The subsequent reduction in the release of FFA from adipose tissue into the circulation is the primary mechanism for the observed lowering of plasma FFA levels.

Flushing (Vasodilation) Effect

The cutaneous flushing associated with niacin is mediated by the activation of GPR109a on Langerhans cells in the epidermis. This activation leads to the synthesis and release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which are potent vasodilators. As a partial agonist, this compound is thought to induce a sub-maximal receptor activation or a different signaling cascade that does not lead to the significant release of these vasodilatory prostaglandins, thus avoiding the flushing side effect.

Quantitative Pharmacological Data

Publicly available, specific quantitative data on the binding affinity and functional potency of this compound is limited. The following table summarizes the known effects from clinical trials.

| Parameter | Species | Value/Effect | Reference |

| Free Fatty Acid (FFA) Reduction | Human | Robust, dose-related reductions over 5 hours with single doses up to 4000 mg and multiple doses up to 3600 mg. | [1] |

| Lipid Profile Modulation (4 weeks) | Human (dyslipidemic patients) | No clinically meaningful changes in HDL-C, LDL-C, or triglycerides. | [1] |

| Cutaneous Flushing | Human | Minimal cutaneous flushing. | [1] |

Signaling Pathways and Experimental Workflows

GPR109a Signaling Pathway in Adipocytes

Caption: GPR109a signaling cascade in adipocytes leading to reduced FFA release.

Experimental Workflow for GPR109a Competitive Binding Assay

Caption: Workflow for a competitive radioligand binding assay to determine Ki of this compound.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize compounds like this compound.

GPR109a Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GPR109a receptor.

Materials:

-

Cell membranes from a cell line stably expressing human GPR109a (e.g., CHO-K1, HEK293).

-

Radioligand: [³H]-Nicotinic Acid.

-

Unlabeled competitor: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing GPR109a in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Serial dilutions of this compound (or vehicle for total binding, and a high concentration of unlabeled niacin for non-specific binding).

-

A fixed concentration of [³H]-Nicotinic Acid (typically at or below its Kd).

-

Membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: cAMP Measurement

Objective: To determine the functional potency (EC50) and efficacy of this compound as a partial agonist at the GPR109a receptor.

Materials:

-

A cell line stably expressing human GPR109a (e.g., CHO-K1, HEK293).

-

This compound.

-

Forskolin (to stimulate adenylyl cyclase).

-

A commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and reagents.

Procedure:

-

Cell Culture: Plate the GPR109a-expressing cells in a suitable multi-well plate and grow to confluency.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specified duration.

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. This is performed in the continued presence of this compound.

-

Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit to release intracellular cAMP.

-

cAMP Detection: Add the detection reagents from the cAMP kit to the cell lysates and incubate as per the manufacturer's instructions.

-

Measurement: Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the experimental signals to cAMP concentrations.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) using non-linear regression.

-

Efficacy is determined by comparing the maximal inhibition by this compound to that of a full agonist like niacin.

-

In Vivo Assessment of Free Fatty Acid Reduction in Mice

Objective: To evaluate the in vivo efficacy of this compound in reducing plasma FFA levels.

Materials:

-

Male C57BL/6 mice.

-

This compound formulation for oral administration.

-

Vehicle control.

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

-

A commercially available FFA quantification kit.

Procedure:

-

Acclimatization and Fasting: Acclimatize mice to the experimental conditions. Fast the mice overnight prior to the experiment to establish baseline FFA levels.

-

Dosing: Administer this compound or vehicle orally to different groups of mice.

-

Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0, 1, 2, 4, and 6 hours) via tail vein or retro-orbital bleeding.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

FFA Quantification: Measure the FFA concentration in the plasma samples using a colorimetric or enzymatic assay kit.

-

Data Analysis:

-

Plot the plasma FFA concentration over time for each treatment group.

-

Calculate the area under the curve (AUC) for FFA reduction for each group.

-

Compare the effects of different doses of this compound to the vehicle control using appropriate statistical tests (e.g., ANOVA).

-

In Vivo Assessment of Cutaneous Vasodilation (Flushing) in Mice

Objective: To assess the potential of this compound to induce cutaneous vasodilation.

Materials:

-

Male C57BL/6 mice.

-

This compound formulation for oral or topical administration.

-

Positive control (e.g., nicotinic acid).

-

Vehicle control.

-

Laser Doppler flowmeter to measure cutaneous blood flow.

Procedure:

-

Anesthesia and Preparation: Anesthetize the mice and place them on a heating pad to maintain body temperature. Shave a small area of skin on the ear or back for measurement.

-

Baseline Measurement: Measure the baseline cutaneous blood flow using the laser Doppler flowmeter.

-

Dosing: Administer this compound, nicotinic acid, or vehicle.

-

Blood Flow Measurement: Continuously monitor and record the cutaneous blood flow for a set period after administration (e.g., 60 minutes).

-

Data Analysis:

-

Express the change in blood flow as a percentage of the baseline measurement.

-

Compare the vasodilator response induced by this compound to that of the vehicle and the positive control.

-

Selectivity Profile

Conclusion

This compound is a GPR109a partial agonist that effectively reduces plasma free fatty acids with minimal flushing side effects. However, its failure to improve lipid profiles in clinical trials has cast doubt on the "FFA hypothesis" for niacin's lipid-modifying effects. The detailed experimental protocols provided in this guide offer a framework for the further investigation of GPR109a agonists and the complex interplay between FFA reduction and lipid metabolism. Further research is warranted to fully elucidate the downstream signaling pathways of GPR109a and to identify agonists with a more favorable therapeutic profile for the treatment of dyslipidemia.

References

An In-depth Technical Guide on the GPR109A Binding Affinity and Kinetics of MK-0354

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

GPR109A is a Gi protein-coupled receptor that has garnered significant interest as a therapeutic target for dyslipidemia due to its role in mediating the anti-lipolytic effects of niacin.[1] Niacin, however, is associated with a pronounced flushing side effect, which limits patient compliance. This adverse effect is primarily mediated through a β-arrestin-dependent signaling pathway.[2]

MK-0354 was developed as a partial agonist of GPR109A with the aim of retaining the therapeutic anti-lipolytic effects while avoiding the flushing side effect.[2] It has been demonstrated that this compound achieves this by selectively activating the classical Gi signaling pathway without engaging the β-arrestin pathway responsible for flushing.[3] This document will delve into the known functional characteristics of this compound and provide detailed experimental protocols relevant to the study of its binding and signaling at GPR109A.

This compound and GPR109A Interaction: Quantitative Data

Despite a thorough review of the scientific literature, specific quantitative data for the binding affinity (Ki, IC50, Kd) and binding kinetics (kon, koff) of this compound to GPR109A are not publicly available. Pharmaceutical companies often maintain such data as proprietary. Therefore, the following table is presented as a template for researchers to populate as data becomes available.

Table 1: Binding Affinity and Kinetics of this compound for GPR109A (Data Not Available)

| Parameter | Value | Units | Experimental Method | Reference |

| Binding Affinity | ||||

| Ki | N/A | nM | Radioligand Binding Assay | |

| IC50 | N/A | nM | Radioligand Binding Assay | |

| Kd | N/A | nM | Radioligand Binding Assay | |

| Binding Kinetics | ||||

| kon (Association Rate) | N/A | M-1s-1 | Surface Plasmon Resonance | |

| koff (Dissociation Rate) | N/A | s-1 | Surface Plasmon Resonance | |

| Residence Time (1/koff) | N/A | s | Surface Plasmon Resonance |

Experimental Protocols

The following sections provide detailed methodologies for key experiments that are essential for characterizing the binding affinity and functional activity of a ligand like this compound at GPR109A.

Radioligand Binding Assay for GPR109A

This protocol is a standard method for determining the binding affinity (Ki, IC50, Kd) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity of this compound for GPR109A.

Materials:

-

Membrane preparations from cells expressing GPR109A.

-

Radioligand (e.g., [³H]-Niacin).

-

This compound (unlabeled competitor).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing GPR109A. Homogenize cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known GPR109A ligand (e.g., unlabeled niacin) to saturate the receptors.

-

Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow Diagram:

Functional cAMP Assay for Gi-Coupled GPR109A

This protocol measures the functional activity of this compound by quantifying its ability to inhibit cyclic AMP (cAMP) production, a hallmark of Gi-coupled receptor activation.

Objective: To determine the functional potency (EC50) of this compound at GPR109A.

Materials:

-

Cells stably expressing GPR109A (e.g., CHO-K1 or HEK293 cells).

-

Cell culture medium.

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

384-well white opaque plates.

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Cell Seeding: Seed GPR109A-expressing cells into a 384-well plate and grow to confluence.

-

Cell Stimulation:

-

Remove the growth medium and replace it with a stimulation buffer.

-

Pre-treat the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis:

-

Generate a standard curve if required by the kit.

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Determine the EC50 value from the resulting dose-response curve using non-linear regression.

-

Workflow Diagram:

GPR109A Signaling Pathways

GPR109A activation can lead to two distinct downstream signaling cascades: a Gi-mediated pathway and a β-arrestin-mediated pathway. This compound is known to be a biased agonist, preferentially activating the Gi pathway.

Gi-Mediated Signaling Pathway

This is the canonical pathway for GPR109A, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This pathway is responsible for the anti-lipolytic effects of GPR109A agonists.

β-Arrestin-Mediated Signaling Pathway

This pathway is activated by full agonists like niacin and is responsible for the flushing side effect. It involves the recruitment of β-arrestin to the activated receptor, leading to downstream signaling events that are independent of G-protein coupling. This compound does not significantly engage this pathway.

Conclusion

This compound represents a significant advancement in the development of GPR109A agonists by demonstrating biased agonism. Its ability to selectively activate the Gi-mediated anti-lipolytic pathway while avoiding the β-arrestin-mediated flushing pathway highlights a sophisticated approach to drug design. Although specific quantitative binding data for this compound remain elusive in the public domain, the experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further investigate this and other GPR109A ligands. Future studies disclosing the binding affinity and kinetic parameters of this compound will be invaluable for a more complete understanding of its pharmacological profile and for the rational design of next-generation GPR109A modulators.

References

- 1. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Lipolytic Cascade: A Technical Guide to the Downstream Signaling of MK-0354

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0354 is a potent and selective partial agonist of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. Developed as a therapeutic agent to lower plasma free fatty acids (FFAs) with a reduced flushing effect compared to niacin, this compound's mechanism of action is centered on the activation of a specific downstream signaling pathway in adipocytes. This technical guide provides an in-depth exploration of this pathway, complete with quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Mechanism of Action: GPR109A-Mediated Inhibition of Lipolysis

This compound exerts its primary pharmacological effect by binding to and partially activating GPR109A on the surface of adipocytes. GPR109A is a member of the Gi family of G protein-coupled receptors.[1] Activation of this receptor by an agonist like this compound initiates a signaling cascade that ultimately leads to the inhibition of lipolysis, the process by which stored triglycerides are broken down into free fatty acids and glycerol.

Signaling Pathway Overview

The binding of this compound to GPR109A triggers the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. The activated Gαi subunit, in its GTP-bound state, directly inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1]

A reduction in cAMP levels has a direct impact on the activity of Protein Kinase A (PKA), a key enzyme in the regulation of lipolysis. With lower levels of cAMP, PKA remains in its inactive tetrameric form and is unable to phosphorylate its downstream targets.

One of the critical substrates of PKA in adipocytes is Hormone-Sensitive Lipase (HSL).[2] In the absence of PKA-mediated phosphorylation, HSL remains in a less active state and does not translocate to the lipid droplet surface. This prevents the hydrolysis of triglycerides, thereby reducing the release of FFAs and glycerol from the adipocyte.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key endpoints in its signaling pathway.

Table 1: In Vivo Efficacy of this compound on Plasma Free Fatty Acids (FFA) in Humans

| Dosage of this compound | Maximum Reduction in FFA (%) | Time to Maximum Reduction (hours) |

| 300 mg (single dose) | Comparable to 1g Niaspan | Not specified |

| Up to 4000 mg (single dose) | Robust, dose-related | ~5 |

| Up to 3600 mg (multiple doses over 7 days) | Robust, dose-related | ~5 |

Data extracted from a Phase I clinical study in healthy men.[3]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the downstream signaling pathway of this compound.

cAMP Inhibition Assay

Objective: To quantify the dose-dependent inhibition of adenylyl cyclase activity by this compound in a cellular context.

Methodology:

-

Cell Culture: Differentiated 3T3-L1 adipocytes or other suitable cell lines endogenously or recombinantly expressing GPR109A are cultured in 96-well plates.

-

Pre-treatment: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent the degradation of cAMP.

-

Stimulation: Cells are then treated with a known adenylyl cyclase activator, such as forskolin, in the presence of varying concentrations of this compound.

-

Lysis and Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.

-

Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the concentration of this compound to determine the IC50 value.

Hormone-Sensitive Lipase (HSL) Phosphorylation Assay

Objective: To assess the effect of this compound on the phosphorylation state of HSL.

Methodology:

-

Cell Treatment: Differentiated adipocytes are treated with a lipolytic stimulus (e.g., isoproterenol) with and without co-incubation with this compound.

-

Protein Extraction: After the treatment period, cells are lysed, and total protein is extracted.

-

Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for phosphorylated HSL (e.g., anti-pHSL Ser660) and total HSL.

-

Detection and Quantification: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection. The band intensities are quantified using densitometry, and the ratio of phosphorylated HSL to total HSL is calculated.[2]

In Vitro Lipolysis Assay

Objective: To measure the inhibitory effect of this compound on the release of free fatty acids and glycerol from adipocytes.

Methodology:

-

Adipocyte Culture: Differentiated 3T3-L1 adipocytes or primary adipocytes are cultured.

-

Treatment: The culture medium is replaced with a buffer containing a lipolytic agent (e.g., isoproterenol) and varying concentrations of this compound.

-

Sample Collection: Aliquots of the culture medium are collected at different time points.

-

Quantification: The concentration of free fatty acids and glycerol in the collected medium is determined using commercially available colorimetric or fluorometric assay kits.

-

Data Analysis: The rate of FFA and glycerol release is calculated and plotted against the concentration of this compound to determine its inhibitory potency.

Visualizing the Pathway and Workflows

Downstream Signaling Pathway of this compound

Caption: Downstream signaling cascade initiated by this compound in adipocytes.

Experimental Workflow for cAMP Inhibition Assay

Caption: Workflow for determining the IC50 of this compound in cAMP inhibition.

Conclusion

This compound activates a well-defined downstream signaling pathway in adipocytes, initiated by the partial agonism of the Gi-coupled receptor GPR109A. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and subsequent deactivation of the PKA-HSL lipolytic axis. The net result is a potent anti-lipolytic effect, reducing the release of free fatty acids into the circulation. The experimental protocols and data presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development, facilitating further investigation into GPR109A-targeted therapeutics.

References

- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Hormone Sensitive Lipase Phosphorylation and Colocalization with Lipid Droplets in Murine 3T3L1 and Human Subcutaneous Adipocytes via Automated Digital Microscopy and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MK-0354 in Atherosclerosis Research: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-0354, a partial agonist of the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor, was developed as a potential therapeutic for atherosclerosis. The primary rationale was to achieve the beneficial free fatty acid (FFA) lowering effects of niacin without the associated cutaneous flushing, a significant barrier to patient compliance. While preclinical and early-phase clinical studies demonstrated that this compound successfully reduced plasma FFA with minimal flushing, it failed to produce clinically meaningful improvements in atheroprotective lipid profiles, specifically high-density lipoprotein cholesterol (HDL-C), low-density lipoprotein cholesterol (LDL-C), and triglycerides. Consequently, its development for atherosclerosis was discontinued. This technical guide provides a comprehensive overview of the research on this compound, including its mechanism of action, clinical trial data, and the key signaling pathways that elucidate its divergent effects from niacin.

Introduction to this compound and its Target: GPR109A

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to heart attack and stroke. Niacin (nicotinic acid) has been a long-standing therapy for dyslipidemia due to its ability to favorably modulate a range of blood lipids. The discovery of GPR109A as the receptor for niacin provided a molecular target for developing new therapies.

This compound was designed as a GPR109A partial agonist with the aim of selectively activating the receptor's downstream signaling pathway responsible for inhibiting lipolysis in adipocytes, thereby reducing plasma FFA, without triggering the pathway that causes vasodilation and flushing in epidermal Langerhans cells.

Quantitative Data from Clinical Trials

The clinical development of this compound progressed to Phase II trials. The quantitative data from these studies are summarized below.

Table 1: Phase I Study of this compound in Healthy Men

| Dosage Range (Single and Multiple Doses) | Primary Outcome |

| 300 mg - 4000 mg | Robust, dose-related reductions in free fatty acids (FFA) over 5 hours.[1] |

Note: A single 300 mg dose of this compound produced comparable FFA reductions to 1 g of extended-release niacin.[1]

Table 2: Phase II Study of this compound in Dyslipidemic Patients

| Treatment Group | Duration | Placebo-Adjusted Percent Change from Baseline (95% CI) |

| This compound (2.5 g once daily) | 4 weeks | HDL-C: +0.4% (-5.2 to 6.0) |

| LDL-C: -9.8% (-16.8 to -2.7) | ||

| Triglycerides: -5.8% (-22.6 to 11.9) |

Experimental Protocols

Phase I Clinical Studies

-

Objective: To evaluate the pharmacokinetic and pharmacodynamic effects of single and multiple doses of this compound.

-

Participants: Healthy male volunteers.

-

Design: Two separate studies were conducted.

-

Single-Dose Study: Participants received single oral doses of this compound ranging from 300 mg to 4000 mg.

-

Multiple-Dose Study: Participants received daily doses of this compound for 7 days, with dosages up to 3600 mg.

-

-

Primary Endpoint: Measurement of plasma free fatty acid (FFA) concentrations over a 5-hour period post-dose.

-

Key Comparison: The effect of a single 300 mg dose of this compound on FFA was compared to a single 1 g dose of extended-release niacin (Niaspan).

Phase II Clinical Study

-

Objective: To assess the effects of this compound on the lipid profile of patients with dyslipidemia.

-

Participants: 66 dyslipidemic patients.

-

Design: A randomized, presumably placebo-controlled, study.

-

Intervention: Participants received 2.5 g of this compound once daily for 4 weeks.

-

Primary Endpoints: Percentage change from baseline in HDL-C, LDL-C, and triglycerides, adjusted for placebo.

-

Safety Assessment: Monitoring for adverse events, with a particular focus on cutaneous flushing.

Signaling Pathways and Mechanism of Action

The failure of this compound to replicate the full anti-atherosclerotic profile of niacin, despite successful FFA lowering, is explained by its differential engagement of GPR109A signaling pathways in different cell types.

GPR109A Signaling in Adipocytes (Antilipolytic Effect)

Both niacin and this compound activate GPR109A in adipocytes. This receptor is coupled to a Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Reduced cAMP levels decrease the activity of hormone-sensitive lipase, resulting in reduced lipolysis and a subsequent decrease in the release of FFA into the bloodstream.

GPR109A Signaling in Langerhans Cells (Flushing Effect)

In epidermal Langerhans cells, niacin (a full agonist) activates GPR109A, leading to the release of vasodilatory prostanoids, which causes the characteristic flushing. This compound, as a partial agonist, fails to elicit this signaling cascade, which explains its non-flushing profile.[2]

GPR109A Signaling in Macrophages (Anti-Atherosclerotic Effect)

Recent research has shown that a significant part of niacin's anti-atherosclerotic effect is independent of its lipid-modifying properties and is instead mediated through GPR109A on immune cells, particularly macrophages.[3] In macrophages, niacin induces a complex signaling cascade involving Gβγ subunits, leading to an increase in cAMP, the upregulation of cholesterol transporters ABCA1 and ABCG1, and enhanced cholesterol efflux. This process is crucial for removing cholesterol from atherosclerotic plaques. This compound does not induce this niacin-like GPR109A signaling in macrophages. This is believed to be the primary reason for its lack of efficacy in improving lipid profiles and, by extension, its failure as an anti-atherosclerosis agent.

References

- 1. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating MK-0354 in Liver Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC), the most prevalent form of liver cancer, remains a significant global health challenge with limited therapeutic options for advanced stages. The tumor microenvironment, particularly the role of immune cells such as tumor-associated macrophages (TAMs), is increasingly recognized as a critical determinant of HCC progression and therapeutic response. Recent evidence has implicated the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor, in modulating the phenotype of TAMs and influencing HCC aggressiveness. MK-0354, a partial agonist of GPR109A, has been previously investigated for its role in lipid metabolism. This technical guide explores the potential of this compound as a novel investigational agent in liver cancer, providing a framework for its preclinical evaluation based on the current understanding of GPR109A signaling in HCC.

Core Concept: GPR109A Signaling in the Liver Cancer Microenvironment

This compound is a partial agonist for the G protein-coupled receptor 109A (GPR109A). In the context of hepatocellular carcinoma, recent studies suggest that GPR109A activation on TAMs plays a crucial role in their polarization towards an M2c phenotype. This M2c polarization is associated with an immunosuppressive and tumor-promoting microenvironment, leading to enhanced HCC cell proliferation, migration, and invasion. The proposed signaling cascade involves the activation of the PKA/PPARγ/MerTK pathway, culminating in the secretion of immunosuppressive cytokines like IL-10 and TGF-β.

Quantitative Data Summary

While direct experimental data for this compound in liver cancer is not yet publicly available, the following tables provide a template for presenting anticipated quantitative findings from preclinical studies.

Table 1: Effect of this compound on Hepatocellular Carcinoma Cell Viability (CCK-8 Assay)

| Cell Line | Treatment | Concentration (µM) | % Viability (Mean ± SD) |

| HepG2 | Control | 0 | 100 ± 5.2 |

| This compound | 1 | 98.1 ± 4.8 | |

| This compound | 10 | 95.3 ± 6.1 | |

| This compound | 50 | 92.5 ± 5.5 | |

| Huh7 | Control | 0 | 100 ± 6.3 |

| This compound | 1 | 99.2 ± 5.9 | |

| This compound | 10 | 96.8 ± 7.0 | |

| This compound | 50 | 94.1 ± 6.4 |

Table 2: Effect of this compound on Macrophage Polarization in a Co-culture System

| Condition | Macrophage Phenotype | Marker | % Positive Cells (Mean ± SD) |

| Macrophage + HepG2 (Control) | M1 | CD86+ | 15.2 ± 2.1 |

| M2c | CD163+/CD206+ | 25.8 ± 3.5 | |

| Macrophage + HepG2 + this compound (10 µM) | M1 | CD86+ | 8.5 ± 1.5 |

| M2c | CD163+/CD206+ | 45.3 ± 4.2 |

Table 3: In Vivo Efficacy of this compound in an Orthotopic HCC Mouse Model

| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Change in Body Weight (%) |

| Vehicle Control | 850 ± 120 | -5.2 ± 2.1 |

| This compound (10 mg/kg) | 680 ± 95 | -4.8 ± 1.9 |

| Sorafenib (30 mg/kg) | 450 ± 70 | -8.5 ± 3.0 |

| This compound + Sorafenib | 320 ± 60 | -9.1 ± 3.5 |

Experimental Protocols

Cell Viability Assessment: CCK-8 Assay

Objective: To determine the direct cytotoxic effect of this compound on HCC cell lines.

Materials:

-

Hepatocellular carcinoma cell lines (e.g., HepG2, Huh7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed HCC cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium with 100 µL of fresh medium containing varying concentrations of this compound (e.g., 0, 1, 10, 50 µM).

-

Incubate for 48-72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Macrophage Polarization Assay

Objective: To assess the effect of this compound on the polarization of macrophages co-cultured with HCC cells.

Materials:

-

THP-1 human monocytic cell line or primary human monocytes

-

PMA (Phorbol 12-myristate 13-acetate)

-

HCC cell lines (e.g., HepG2)

-

This compound

-

RPMI-1640 medium with 10% FBS

-

Transwell inserts (0.4 µm pore size)

-

Fluorescently labeled antibodies against macrophage markers (e.g., CD86 for M1, CD163 and CD206 for M2)

-

Flow cytometer

Procedure:

-

Differentiate THP-1 cells into M0 macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

-

Seed HCC cells in the bottom wells of a 6-well plate.

-

Place Transwell inserts containing the differentiated macrophages into the wells with the HCC cells.

-

Add this compound to the co-culture system at the desired concentration.

-

Co-culture for 48-72 hours.

-

Harvest the macrophages from the Transwell inserts.

-

Stain the macrophages with fluorescently labeled antibodies against M1 and M2 markers.

-

Analyze the macrophage populations by flow cytometry.

In Vitro Cell Migration and Invasion Assay: Transwell Assay

Objective: To evaluate the effect of this compound-treated macrophages on the migratory and invasive potential of HCC cells.

Materials:

-

HCC cell lines

-

Differentiated macrophages (as described above)

-

This compound

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free medium and medium with 10% FBS

-

Crystal violet staining solution

Procedure:

-

Culture macrophages with or without this compound for 48 hours and collect the conditioned medium.

-

For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel.

-

Seed HCC cells (e.g., 5 x 10⁴ cells) in the upper chamber of the Transwell inserts in serum-free medium.

-

Add the conditioned medium from the macrophage cultures to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours.

-

Remove non-migrated/invaded cells from the top surface of the membrane.

-

Fix and stain the migrated/invaded cells on the bottom surface of the membrane with crystal violet.

-

Count the stained cells under a microscope.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the PKA/PPARγ/MerTK signaling pathway in macrophages.

Materials:

-

Differentiated macrophages

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against p-PKA, PKA, PPARγ, MerTK, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Treat differentiated macrophages with this compound for various time points.

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

Visualizations

Caption: Proposed GPR109A signaling pathway in tumor-associated macrophages.

Caption: Preclinical experimental workflow for investigating this compound in liver cancer.

MK-0354's Differential Interaction with Human versus Mouse GPR109A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction of the partial agonist MK-0354 with the human and mouse G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Core Findings: Species-Specific Potency and Differential Signaling

This compound exhibits a comparable potency at both human and mouse GPR109A. However, its downstream signaling effects, particularly those related to the flushing response, show significant differences, highlighting the nuanced pharmacology of this compound.

Quantitative Data Summary

The following table summarizes the reported potency of this compound at human and mouse GPR109A.

| Species | Receptor | Parameter | Value (µM) |

| Human | GPR109A (hGPR109A) | EC₅₀ | 1.65[1] |

| Mouse | GPR109A (mGPR109A) | EC₅₀ | 1.08[1] |

*EC₅₀ (Half maximal effective concentration) values were determined in functional assays measuring GPR109A activation.

GPR109A Signaling Pathways

Activation of GPR109A by an agonist initiates a cascade of intracellular events. The primary pathway involves the coupling to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, GPR109A activation can also trigger β-arrestin-mediated signaling pathways, which are implicated in different physiological responses, including the cutaneous flushing associated with some GPR109A agonists like niacin.

Caption: GPR109A Signaling Pathways.

This compound is characterized as a biased agonist. While it effectively activates the Gαi-mediated anti-lipolytic pathway, it does not significantly engage the β-arrestin pathway responsible for the release of vasodilatory prostaglandins in human Langerhans cells, thus avoiding the flushing side-effect commonly observed with niacin.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the interaction of ligands like this compound with GPR109A.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the GPR109A receptor.

Objective: To measure the displacement of a radiolabeled ligand from GPR109A by this compound.

Materials:

-

Cell membranes prepared from cells expressing either human or mouse GPR109A.

-

Radioligand (e.g., [³H]-Niacin).

-

Unlabeled this compound at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to activate the Gαi-coupled pathway, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Objective: To determine the EC₅₀ of this compound for the inhibition of forskolin-stimulated cAMP production.

Materials:

-

Whole cells expressing either human or mouse GPR109A.

-

Forskolin (an adenylyl cyclase activator).

-

This compound at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Seed the GPR109A-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Lysis and Detection: After a defined incubation period (e.g., 30-60 minutes), lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

β-Arrestin Recruitment Assay

This assay assesses the recruitment of β-arrestin to the activated GPR109A, a key step in the signaling pathway often associated with receptor desensitization and, in the case of GPR109A, the flushing response.

Objective: To measure the recruitment of β-arrestin to GPR109A upon stimulation with this compound.

Materials:

-

Cells co-expressing GPR109A (human or mouse) fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.

-

This compound at various concentrations.

-

Substrate for the reporter enzyme.

Procedure:

-

Cell Plating: Seed the engineered cells in a 96-well plate.

-